molecular formula C10H20BrNO2 B1381645 tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate CAS No. 1397707-56-0

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate

Cat. No. B1381645
M. Wt: 266.18 g/mol
InChI Key: AGIDVDMCVNOYCM-UHFFFAOYSA-N
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Description

“tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate” is a chemical compound with the molecular formula C10H20BrNO2 . It has a molecular weight of 266.18 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate” is 1S/C10H20BrNO2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7H2,1-5H3,(H,12,13) .


Physical And Chemical Properties Analysis

The boiling point of “tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate” is predicted to be 306.6±25.0 °C . The compound has a predicted density of 1.214±0.06 g/cm3 . The pKa is predicted to be 12.55±0.46 .

Scientific Research Applications

Chemical Properties and Applications

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate, a derivative of carbamate, exhibits various properties and applications, mainly due to its structural components and interactions with other chemical compounds.

  • Thermophysical Property Research : The compound has been studied in the context of its thermophysical properties, especially when mixed with non-polar solvents. The focus has been on ethers like MTBE and TAME, where tert-butyl compounds are used or considered as gasoline additives to improve octane ratings and reduce exhaust pollution. The detailed review of binary and ternary mixtures involving such ethers provides insights into mixture classes and types where sufficient data are available and where further property measurements are needed (Marsh, Niamskul, Gmehling, & Bölts, 1999).

  • Carcinogenicity and Toxicity Studies : Various carbamate compounds, including derivatives of tert-butyl, have been examined for their teratogenic (causing malformations in fetuses) and carcinogenic effects. The comparative studies of ethyl carbamate and related compounds given to pregnant Syrian hamsters have led to the identification of the potency of these compounds as teratogens and carcinogens, hinting at a common mechanism of action for these compounds (DiPaolo & Elis, 1967).

  • Inhibition of Chemical Carcinogens : Studies on the synthesis of 2-tert-butyl-4-hydroxyanisole and its isomers have revealed their inhibitory effects on benzo[alpha]pyrene-induced neoplasia in the forestomach of mice. This suggests the potential application of tert-butyl compounds in reducing the carcinogenic effects of certain chemicals (Lam, Pai, & Wattenberg, 1979).

  • Study of Fuel Additives and Environmental Impact : Methyl tert-butyl ether (MTBE), related to tert-butyl compounds, has been widely studied for its use as a fuel additive and its subsequent environmental impact. Reviews have focused on the environmental behavior and fate of MTBE, indicating that it tends to dissolve in water when it comes into contact with gasoline, and its weak sorption to subsurface solids suggests that it does not substantially retard the transport of MTBE by groundwater. The compound also resists biodegradation in groundwater, making it a concern for environmental pollution (Squillace, Pankow, Korte, & Zogorski, 1997).

  • Pharmacological and Genetic Studies : The compound has been used in pharmacological and genetic studies, particularly in examining the modulatory effects on mouse lung adenoma formation. The food additive butylated hydroxytoluene (BHT), related to tert-butyl, can modulate the formation of lung adenomas in mice treated with carcinogens. Such studies help in understanding the genetic factors determining sensitivity to such chemicals and the potential for prophylactic or therapeutic use (Malkinson & Beer, 1984).

Safety And Hazards

“tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate” is classified as harmful and has the signal word "Warning" . The hazard statements include H302, H318, H315, and H335 . Precautionary statements include P264, P270, P330, P280, P302+P352, P321, P332+P313, P362, P305+P351+P338, and P310 .

properties

IUPAC Name

tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIDVDMCVNOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate

CAS RN

1397707-56-0
Record name tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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